Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of the compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is thieno[3,2-d]pyrimidine , a fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyrimidine ring (positions 6–9). Substituents are assigned based on their positions relative to this core:
- Position 2 : A methylsulfonyl group (-SO₂CH₃).
- Position 6 : A methyl ester (-COOCH₃).
- Position 7 : A pyrrol-2-yl group substituted at its 1-position with a (2-methylpropan-2-yl)oxycarbonyl moiety (tert-butoxycarbonyl, Boc).
The full IUPAC name reflects these substituents in descending order of priority: Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate . This nomenclature aligns with CAS Registry Number 1462950-34-0 for closely related analogs.
Molecular Formula and Weight Analysis
The molecular formula is derived from the summation of atomic constituents:
- Core structure (thieno[3,2-d]pyrimidine) : C₆H₄N₂S.
- Substituents :
- Methylsulfonyl (-SO₂CH₃): S, O₂, C, H₃.
- Methyl ester (-COOCH₃): C₂O₂, H₃.
- Boc-substituted pyrrol-2-yl: C₉H₁₂NO₃.
Final Molecular Formula : C₁₈H₂₂N₃O₇S₂.
Molecular Weight : 456.51 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₃O₇S₂ |
| Molecular Weight (g/mol) | 456.51 |
Spectroscopic Identification (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) : A molecular ion peak at m/z 457.5 [M+H]⁺, consistent with the molecular weight. Fragmentation patterns include loss of the Boc group (-100 Da) and methylsulfonyl moiety (-96 Da).
Infrared Spectroscopy (IR)
Crystallographic Data and Conformational Analysis
While crystallographic data for this specific compound are not yet reported, analogs such as N-Benzyl-thieno[3,2-d]pyrimidin-4-amine exhibit planar thienopyrimidine cores (r.m.s. deviation <0.02 Å). The Boc group is expected to adopt a sterically hindered conformation due to the bulky tert-butyl moiety, potentially influencing intermolecular interactions. Computational modeling suggests a dihedral angle of ~70–80° between the pyrrole and thienopyrimidine planes, similar to structurally related systems.
Properties
Molecular Formula |
C18H19N3O6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-18(2,3)27-17(23)21-8-6-7-10(21)12-13-11(28-14(12)15(22)26-4)9-19-16(20-13)29(5,24)25/h6-9H,1-5H3 |
InChI Key |
KFOAPIZYSPWNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of key intermediates and the introduction of various functional groups.
Step-by-Step Synthesis
Step 1: Synthesis of Thienopyrimidine Core
The initial step involves synthesizing the thienopyrimidine core, which can be achieved through the cyclization of appropriate precursors, such as thiophene derivatives with pyrimidine functionalities.
Step 2: Introduction of the Sulfonyl Group
The sulfonyl group is introduced using sulfonation reactions with sulfonic acids or sulfonyl chlorides under acidic or basic conditions to yield the desired sulfonamide derivative.
Step 3: Formation of the Pyrrole Ring
The pyrrole ring can be synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds and amines, leading to the formation of pyrrole derivatives that are subsequently modified to include the necessary substituents.
Step 4: Esterification Reaction
The final step involves esterification to attach the methyl ester group to the carboxylic acid functionality present in the thienopyrimidine structure. This can be accomplished using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Detailed Research Findings
Yield and Purity
Research indicates that optimizing reaction conditions such as temperature, solvent choice, and reaction time significantly affects the yield and purity of the final product. Typical yields for similar compounds range from 50% to 90%, depending on the efficiency of each synthetic step.
Analytical Techniques
Characterization of this compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- High-performance liquid chromatography (HPLC) for purity analysis.
- Mass spectrometry (MS) for molecular weight confirmation.
Summary Table of Key Steps
| Step | Reaction Type | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives | Thienopyrimidine core |
| 2 | Sulfonation | Sulfonic acid | Sulfonamide derivative |
| 3 | Cyclization | α,β-unsaturated carbonyls | Pyrrole derivative |
| 4 | Esterification | Methylating agents | Methyl ester formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a fused pyrimidine core but replaces the thieno ring with a thiazolo[3,2-a] system. Key differences:
- Core Heteroatoms: Thiazolo’s sulfur and nitrogen atoms alter electronic distribution compared to thieno’s sulfur-only system.
- Substituents : A phenyl group at position 5 and an oxo group at position 3 contrast with the target compound’s methylsulfonyl and Boc-pyrrole groups.
- Synthesis : The analog was synthesized via condensation reactions under mild conditions, whereas the target compound’s synthesis might require Boc-protection steps .
Pyrano[3,2-d]pyrimidine Derivatives
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[3,2-d]pyrimidine-6-carbonitrile () features a pyrano[3,2-d]pyrimidine core with a saturated oxygen-containing ring. Notable contrasts:
- Ring Saturation: The pyrano system’s reduced ring increases flexibility but decreases aromaticity.
- Functional Groups : A thioxo group at position 2 and a nitrile at position 6 differ from the target’s methylsulfonyl and ester groups.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electrophilicity : The methylsulfonyl group in the target compound enhances electrophilicity at position 2 compared to oxo or thioxo groups.
- Solubility : The methyl ester (target) vs. nitrile () may improve aqueous solubility.
Biological Activity
Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex compound belonging to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly as inhibitors of various enzymes and receptors involved in cancer and other diseases. This article synthesizes current research findings on the biological activity of this specific compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features several notable structural elements:
- Thieno[3,2-d]pyrimidine core : A bicyclic structure known for its diverse biological activities.
- Methylsulfonyl group : Often associated with enhanced solubility and bioactivity.
- Pyrrol moiety : Contributes to the compound's interaction with biological targets.
Antitumor Activity
Recent studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative activity . The structural modifications in the thieno[3,2-d]pyrimidine series have been linked to enhanced selectivity and potency against various cancer cell lines.
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have been identified as effective inhibitors of several key enzymes:
- EZH2 Inhibition : Compounds in this series have shown promise as EZH2 inhibitors, which are critical in regulating gene expression associated with cancer progression .
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Some derivatives have been evaluated for their ability to inhibit 17β-HSD enzymes, which play a role in steroid metabolism and are implicated in conditions such as osteoporosis .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity:
- Substituent Effects : The presence of specific functional groups (e.g., methylsulfonyl) has been correlated with increased potency against cancer cell lines .
- Conformational Rigidity : Compounds designed with conformational restrictions tend to exhibit improved binding affinity to target enzymes due to enhanced planarity and spatial orientation .
Case Studies
- EZH2 Inhibitors : A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. The most promising compounds demonstrated significant inhibition of cell growth while maintaining low toxicity profiles against normal cells .
- 17β-HSD Inhibition : Research on conformationally restricted analogues revealed that certain modifications led to moderate inhibition rates (up to 36% at 1 μM), suggesting that structural optimization can enhance enzyme targeting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
